

# Kapurimycin A1: A Technical Overview of its Chemical Structure and Molecular Formula

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## Compound of Interest

Compound Name: Kapurimycin A1

Cat. No.: B1673286

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## Introduction

**Kapurimycin A1** is a naturally occurring antibiotic that has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed examination of the chemical structure and molecular formula of **Kapurimycin A1**, consolidating available data to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

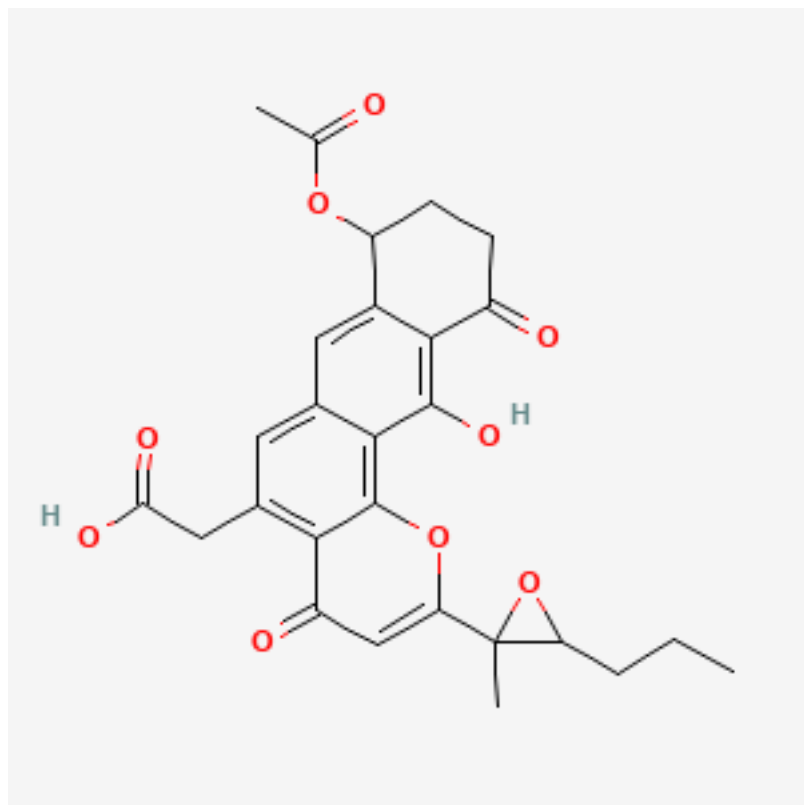
## Molecular Identity and Physicochemical Properties

**Kapurimycin A1** is characterized by the molecular formula  $C_{27}H_{26}O_9$ .<sup>[1][2]</sup> This composition gives it a calculated molecular weight of 494.49 g/mol.<sup>[1]</sup> The compound's structure was elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).<sup>[2]</sup>

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>26</sub> O <sub>9</sub>	[1][2]
Molecular Weight	494.49 g/mol	[1]
Appearance	Yellow powder	N/A
Solubility	Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane	N/A

## Chemical Structure

The chemical structure of **Kapurimycin A1** reveals a complex polyketide framework. Its IUPAC name is 2-[8-(acetyloxy)-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid.[1] The molecule features a fused ring system with multiple stereocenters, highlighting the intricate biosynthesis of this natural product.



**Kapurimycin A1.**

**Figure 1:** 2D Chemical Structure of

## Experimental Data for Structural Elucidation

The definitive structure of **Kapurimycin A1** was established through rigorous spectroscopic analysis. While the complete raw data from the original publication is not readily available, this section outlines the key experimental methodologies employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of **Kapurimycin A1**. The chemical shifts and coupling constants of the protons and carbons in the molecule provided the necessary information to piece together its complex architecture.

Experimental Protocol (General): High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would have been acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences, including one-dimensional  $^1\text{H}$  and  $^{13}\text{C}$  acquisitions, along with two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been utilized to establish proton-proton and proton-carbon correlations.

### Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of **Kapurimycin A1**.

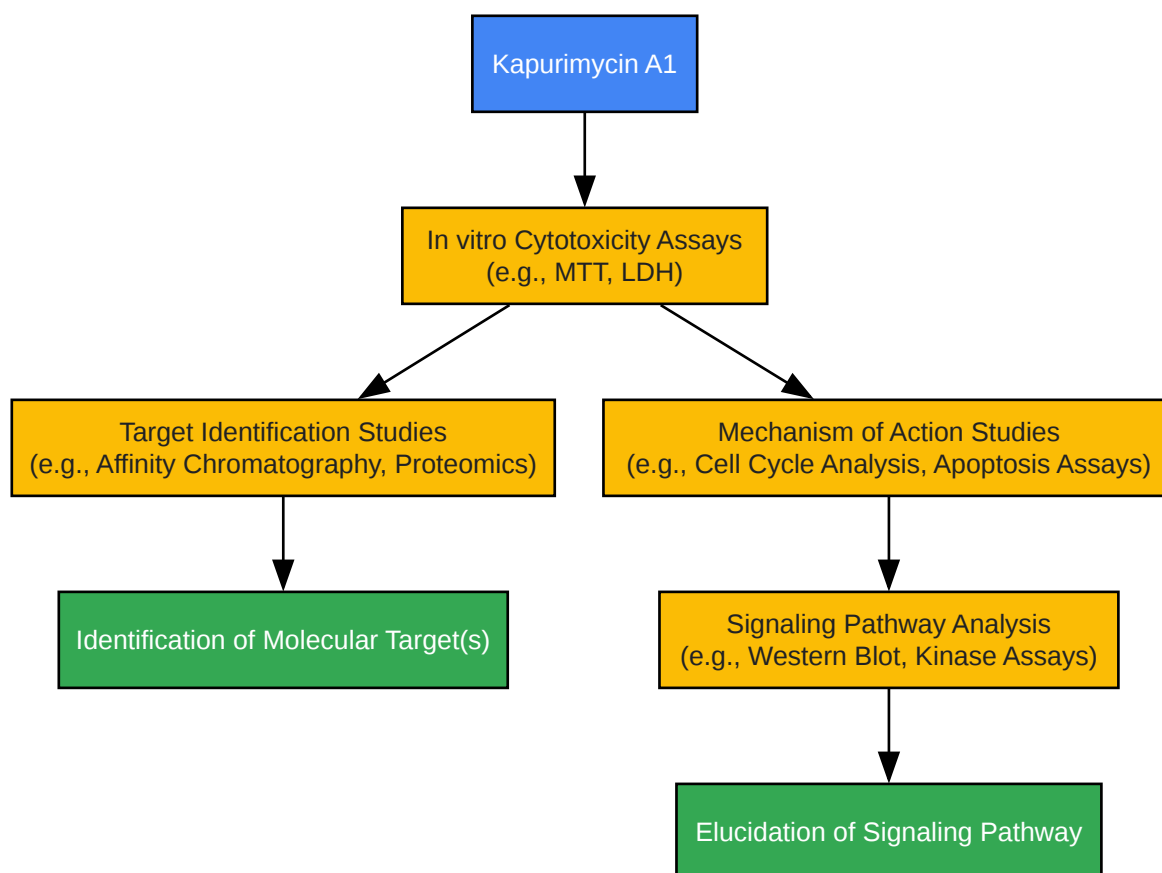
Experimental Protocol (General): High-resolution mass spectrometry (HRMS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), would have been used to obtain an accurate mass measurement of the molecular ion. This data would be crucial for confirming the molecular formula  $\text{C}_{27}\text{H}_{26}\text{O}_9$ . Fragmentation patterns observed in the mass spectrum would provide additional structural information, corroborating the data obtained from NMR spectroscopy.

## Biological Activity and Potential Signaling Pathways

**Kapurimycin A1** has demonstrated significant biological activity. It exhibits inhibitory effects against Gram-positive bacteria, displays cytotoxicity towards cultured mammalian cells, and shows potent antitumor activity against the mouse leukemia P388 cell line.[3]

The precise mechanism of action and the specific signaling pathways modulated by **Kapurimycin A1** are not yet fully elucidated in publicly available literature. However, based on its cytotoxic and antitumor properties, it is plausible that **Kapurimycin A1** may interfere with fundamental cellular processes such as DNA replication, transcription, or protein synthesis. Its activity against cancer cell lines suggests a potential interaction with pathways critical for cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Below is a generalized workflow for investigating the mechanism of action of a novel antitumor compound like **Kapurimycin A1**.



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Workflow for Mechanism of Action Studies.

## Conclusion

**Kapurimycin A1** represents a promising natural product with significant biological activities. This guide has summarized the key technical details regarding its chemical structure and molecular formula, providing a foundational resource for the scientific community. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a compelling area for future investigation, which could unlock its full therapeutic potential.

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## References

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